Pubchem_71407573
Description
Properties
CAS No. |
802910-55-0 |
|---|---|
Molecular Formula |
GeInOW |
Molecular Weight |
387.29 g/mol |
InChI |
InChI=1S/Ge.In.O.W |
InChI Key |
YZCBLFDEXZVOKX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ge].[In] |
Origin of Product |
United States |
Biosynthesis and Synthetic Pathways of the Chemical Compound
Elucidation of Natural Biosynthetic Routes for the Chemical Compound
Information regarding the natural biosynthesis of 2-Hydroxy-3-methyl-quinoline-4-carboxylic acid, including its precursor molecules, metabolic intermediates, key enzymatic reactions, and genetic regulation, is not available in the reviewed scientific literature.
Not applicable due to the lack of information on natural biosynthesis.
Not applicable due to the lack of information on natural biosynthesis.
Not applicable due to the lack of information on natural biosynthesis.
Not applicable due to the lack of information on natural biosynthesis.
Development of Chemical Synthesis Strategies for the Chemical Compound
The synthesis of quinoline-4-carboxylic acid derivatives is well-established in organic chemistry, with several named reactions providing efficient routes to this structural motif. researchgate.net For 2-Hydroxy-3-methyl-quinoline-4-carboxylic acid, the Pfitzinger and Doebner reactions are prominent synthetic strategies. iipseries.orgwikipedia.orgnih.gov
Retrosynthetic analysis of 2-Hydroxy-3-methyl-quinoline-4-carboxylic acid points to key bond disconnections that lead back to readily available starting materials. The primary strategies revolve around the formation of the quinoline (B57606) ring system.
Pfitzinger Reaction Retrosynthesis:
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org
Target Molecule: 2-Hydroxy-3-methyl-quinoline-4-carboxylic acid
Disconnection: The key disconnection breaks the quinoline ring at the C2-C3 and N1-C8a bonds, leading back to isatin and an enolizable ketone.
Precursors: Isatin and methyl ethyl ketone. The reaction of isatin with a base, such as potassium hydroxide, leads to the hydrolysis of the amide bond to form a keto-acid intermediate. wikipedia.orgwikipedia.org This intermediate then reacts with methyl ethyl ketone to form an imine, which subsequently cyclizes and dehydrates to yield the target quinoline. wikipedia.orgwikipedia.org
Doebner Reaction Retrosynthesis:
The Doebner reaction offers an alternative three-component approach to quinoline-4-carboxylic acids, involving an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgwikipedia.orgnih.gov
Target Molecule: 2-Hydroxy-3-methyl-quinoline-4-carboxylic acid (or a closely related derivative that can be converted to it).
Disconnection: This approach involves the disconnection of the bonds formed during the condensation of aniline, an aldehyde, and pyruvic acid.
Precursors: Anthranilic acid (or a derivative), acetaldehyde, and pyruvic acid. The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by a series of condensation and cyclization reactions with pyruvic acid to construct the quinoline ring. iipseries.orgnih.gov
The following table summarizes the key aspects of these two synthetic pathways:
| Reaction Name | Precursor 1 | Precursor 2 | Precursor 3 | Key Reaction Type |
| Pfitzinger Reaction | Isatin | Methyl ethyl ketone | - | Condensation/Cyclization |
| Doebner Reaction | Anthranilic acid | Acetaldehyde | Pyruvic acid | Three-component condensation |
Table 1: Comparison of Synthetic Pathways for 2-Hydroxy-3-methyl-quinoline-4-carboxylic acid
Methodologies for Total Synthesis of the Chemical Compound
The total synthesis of (-)-Callipeltoside A, a cytotoxic macrolide, has been a significant challenge for synthetic chemists, leading to the development of several distinct and highly stereocontrolled approaches. These routes are characterized by their strategic bond disconnections and implementation of key chemical reactions to construct the complex architecture of the molecule.
Another successful total synthesis of (-)-Callipeltoside A centered on a dual macrolactonization/pyran hemiketal formation reaction. nih.gov This approach was designed to overcome challenges related to the reversible nature of acylketene formation from β-keto lactone precursors. nih.gov The synthesis also explored initial strategies involving ring-closing metathesis (RCM) and relay ring-closing metathesis (RRCM) reactions. nih.gov The synthesis of a related compound, Callipeltoside C, was the first of its kind and involved a reassignment of the sugar fragment's stereochemistry. organic-chemistry.org This work prominently featured organocatalysis, particularly in the construction of the tetrahydropyran (B127337) (THP) ring and the creation of the hexose (B10828440) framework through direct aldehyde-aldehyde aldol (B89426) reactions catalyzed by L-proline. organic-chemistry.org
| Noteworthy Reactions | Sonogashira coupling, anti-selective aldol addition | Ring-Closing Metathesis (explored) | Tietze glycosylation, use of TASF for deprotection |
Chemoenzymatic Approaches in the Synthesis of the Chemical Compound
Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biocatalysis. mdpi.comnih.gov This approach offers a powerful strategy for accessing complex molecules like natural products in an economically and environmentally sustainable manner. nih.gov While specific chemoenzymatic routes for the total synthesis of (-)-Callipeltoside A are not extensively documented in the literature, the principles of this methodology could be applied to overcome some of the challenges in its chemical synthesis.
Sustainable and Green Chemistry Principles in Chemical Compound Synthesis
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edunih.gov The 12 principles of green chemistry provide a framework for achieving this, emphasizing concepts like waste prevention, atom economy, and the use of catalysis. yale.eduresearchgate.net
In the context of a complex synthesis like that of (-)-Callipeltoside A, applying green chemistry principles is challenging but crucial for sustainability. Key areas for improvement in traditional total syntheses include:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. youtube.com The syntheses of callipeltosides already employ catalytic reactions (e.g., organocatalysis, Sonogashira coupling), which aligns with green chemistry principles. nih.govorganic-chemistry.orgyoutube.com
Solvent Use: Minimizing the use of hazardous solvents by choosing greener alternatives or designing solvent-free reaction conditions is a core principle. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. researchgate.net Retrosynthesis software can aid in designing shorter, more atom-economical routes. synthiaonline.com
Future synthetic efforts towards (-)-Callipeltoside A could be made more sustainable by explicitly incorporating these principles, for example, by exploring biocatalytic steps or utilizing more efficient, metal-catalyzed reactions that minimize waste. researchgate.netsynthiaonline.com
Synthetic Biology and Metabolic Engineering for Chemical Compound Production
Synthetic biology and metabolic engineering offer a paradigm shift for the production of complex natural products, moving from chemical synthesis to microbial fermentation. mdpi.comlbl.gov This involves engineering the metabolism of microorganisms to produce desired molecules. lbl.gov Although the biosynthetic pathway for (-)-Callipeltoside A has not been reconstituted in a heterologous host, the general strategies for such an endeavor are well-established.
Engineering Microbial Platforms for Chemical Compound Biosynthesis
The first step towards microbial production is the selection and engineering of a suitable host organism, or "platform." nih.govresearchgate.net Baker's yeast (Saccharomyces cerevisiae) and E. coli are common choices due to their well-understood genetics and robust growth characteristics. mdpi.comnih.gov
Engineering these platforms for the production of a complex macrolide like (-)-Callipeltoside A would involve:
Identifying and Transferring the Biosynthetic Gene Cluster: The genes responsible for producing the compound in its native organism (a marine sponge) would need to be identified, sequenced, and transferred to the microbial host.
Expressing Complex Enzymes: The pathway likely involves large, multifunctional enzymes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), as well as tailoring enzymes like glycosyltransferases. Ensuring these are correctly expressed and functional in a heterologous host is a major challenge. nih.gov
Providing Precursors: The host's metabolism must be engineered to supply the necessary building blocks (e.g., acetyl-CoA, malonyl-CoA, specific sugar donors) for the pathway. nih.gov
Developing a yeast-based platform, for example, has been successful for producing other complex molecules like opioids and aromatic polyketides. nih.govnih.gov
Optimization of Heterologous Expression Systems for Chemical Compound Production
Heterologous expression is the process of expressing a gene in a host organism that does not naturally have that gene. wikipedia.org Optimizing this expression is critical for achieving high yields of the target compound. nih.gov
Key optimization strategies include:
Promoter Selection: Using strong, inducible, or constitutive promoters to control the expression levels of the pathway genes. mdpi.com
Gene Copy Number: Adjusting the number of copies of each gene in the pathway to balance enzyme levels and avoid the accumulation of toxic intermediates. nih.gov
Codon Optimization: Modifying the DNA sequence of the transplanted genes to match the codon usage of the host organism, which can improve protein translation efficiency. nih.gov
Protein Localization: Targeting enzymes to specific cellular compartments (e.g., mitochondria) where precursors might be more abundant. nih.gov
Various yeast expression systems, such as Saccharomyces cerevisiae and Pichia pastoris, have been developed and are widely used for producing heterologous proteins and metabolites. nih.govmdpi.com
Redirecting Metabolic Fluxes Towards Chemical Compound Synthesis
Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. embopress.org A key goal of metabolic engineering is to redirect the flow of carbon and energy from the host's native metabolism towards the engineered pathway for producing the desired compound. nih.govresearchgate.net
This can be achieved by:
Knocking out Competing Pathways: Deleting genes for enzymes that divert precursors away from the target pathway. nih.gov For example, eliminating pathways that compete for the key precursor malonyl-CoA can increase the production of lipopeptides. nih.gov
Overexpressing Key Enzymes: Increasing the levels of enzymes at critical bottleneck points in the production pathway or in precursor supply pathways. nih.gov
Metabolic Toggle Switches: Implementing genetic circuits that can switch metabolic fluxes. For instance, a switch could be used to first allow the cells to grow to a high density and then redirect metabolism from growth towards product synthesis. nih.govresearchgate.net
Quantifying metabolic fluxes, often through techniques like 13C-flux analysis, is essential for identifying bottlenecks and guiding these engineering efforts. biorxiv.org By systematically applying these principles, it may become feasible to develop a microbial strain for the sustainable and scalable production of (-)-Callipeltoside A.
Biological Activity and Mechanistic Studies of the Chemical Compound
Investigation of Molecular Mechanisms of Action of the Chemical Compound
The molecular mechanism of GSK2830371 revolves around its highly specific interaction with the Wip1 phosphatase, which is a key negative regulator of the p53 tumor suppressor pathway. nih.govmdpi.com By inhibiting Wip1, GSK2830371 effectively reactivates and enhances p53-mediated cellular processes. nih.govresearchgate.net
Identification of Cellular and Subcellular Targets of the Chemical Compound
The primary cellular target of GSK2830371 is the serine/threonine phosphatase Wip1 (PPM1D). chemicalprobes.org This enzyme is often overexpressed in various cancers and acts to suppress crucial tumor suppressor pathways. chemietek.commdpi.com
Current research indicates that the primary mechanism of GSK2830371 does not involve direct binding to classical cellular receptors. Instead, its activity is mediated by the specific inhibition of the enzyme Wip1 phosphatase. chemietek.comguidetopharmacology.org
GSK2830371 is a highly potent, non-competitive, allosteric inhibitor of Wip1 phosphatase. tocris.comresearchgate.net It exhibits a strong inhibitory effect on Wip1's enzymatic activity. tocris.com Studies have shown that GSK2830371 binds to a unique "flap" subdomain on the Wip1 enzyme, which is away from the catalytic site. chemietek.comguidetopharmacology.org This allosteric binding locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates. nih.gov
The compound demonstrates high selectivity for Wip1. When tested against a panel of 21 other phosphatases, GSK2830371 showed no significant inhibition, with IC50 values greater than 30,000 nM for these off-target enzymes. tocris.comchemicalprobes.org
| Target Enzyme | Inhibition/Activation | Potency (IC50) | Assay Type | Mechanism |
|---|---|---|---|---|
| Wip1 (PPM1D) | Inhibition | 6 nM | FDP Hydrolysis Assay | Allosteric, Non-competitive |
| Panel of 21 other phosphatases | Inhibition | >30,000 nM | Millipore PhosphataseProfiler | N/A |
The interaction between GSK2830371 and Wip1 (PPM1D) is characterized by high affinity and specificity. Surface plasmon resonance (SPR) analysis has quantified the direct binding, revealing a strong interaction. acs.org This allosteric interaction induces a conformational change in Wip1, stabilizing the enzyme in an inactive state. nih.gov This modulation prevents Wip1 from recognizing and dephosphorylating its various protein substrates, which are key components of the DNA damage response pathway. tocris.comnih.gov
| Binding Partner | Binding Affinity (KD) | Method | Interaction Site |
|---|---|---|---|
| Wip1 (PPM1D) | 5.6 nM | Surface Plasmon Resonance (SPR) | Allosteric site (flap subdomain) |
There is no evidence to suggest that GSK2830371 directly interacts with or modulates nucleic acids such as DNA or RNA. Its effects on gene transcription are indirect, occurring as a downstream consequence of its primary activity on the p53 signaling pathway. mdpi.comnih.gov By stabilizing and activating the p53 protein, GSK2830371 leads to the transcriptional upregulation of p53 target genes like CDKN1A (encoding p21). nih.gove-century.us
Perturbations of Intracellular Signaling Pathways by the Chemical Compound
GSK2830371 significantly perturbs intracellular signaling, primarily by inhibiting Wip1, a negative regulator of the DNA damage response (DDR) and p53 pathways. nih.govmayflowerbio.com By blocking Wip1's phosphatase activity, GSK2830371 leads to the increased phosphorylation of several key proteins. tocris.comrndsystems.com
Key signaling pathway perturbations include:
Activation of the p53 Pathway : The most prominent effect of GSK2830371 is the potentiation of the p53 pathway. nih.gov It prevents the Wip1-mediated dephosphorylation of p53 at the Serine 15 position (p53-Ser15). nih.govmedchemexpress.com This leads to the stabilization and activation of p53, which in turn transcriptionally activates its downstream target genes, such as p21 and PUMA, resulting in cell cycle arrest and apoptosis. e-century.usoncotarget.com
Modulation of DDR Proteins : Wip1 dephosphorylates several other key proteins in the DDR pathway. nih.gov Inhibition by GSK2830371 increases the phosphorylation levels of substrates like checkpoint kinase 2 (Chk2), ATM, and the histone variant H2AX (γH2AX), sustaining the DNA damage signal. tocris.comnih.gov
Synergy with other inhibitors : The compound has been shown to work synergistically with MDM2 inhibitors (like Nutlin-3a, RG7388, and HDM201). nih.govmdpi.comoncotarget.com MDM2 is another negative regulator of p53. By simultaneously blocking Wip1 and MDM2, the activation of p53 is significantly enhanced, leading to greater anti-tumor activity. mdpi.comnih.gov For example, in liver adenocarcinoma cells, the combination of GSK2830371 and the MDM2 inhibitor RG7388 resulted in increased p53 phosphorylation and profound growth inhibition. nih.gov
Effects of the Chemical Compound on Gene Expression and Proteomics Profiles
GSK343 exerts profound effects on cellular function by altering gene expression profiles, a direct consequence of its inhibition of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). By preventing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing, GSK343 leads to the re-expression of silenced genes. oncotarget.comspandidos-publications.comnih.gov
In cancer cells, this mechanism is particularly significant. Studies in glioma cells have shown that treatment with GSK343 upregulates the expression of EZH2 target genes, including tumor suppressors. oncotarget.comnih.gov For instance, in hepatocellular carcinoma (HCC) cells, microarray analysis following GSK343 treatment identified 46 upregulated and 123 downregulated gene probes. oncoscience.usresearchgate.net Among the most significantly upregulated genes were metallothioneins (MTs), such as MT1 and MT2A, which are linked to the compound's anti-cancer activity. oncoscience.us Similarly, in glioma cells, GSK343 treatment increased the expression of E-cadherin, p21, and PTEN. oncotarget.comnih.gov
The impact of GSK343 is not limited to cancer. In the parasite Schistosoma mansoni, RNA-seq analysis of adult worms treated with GSK343 revealed significant changes in the expression of genes involved in critical metabolic and developmental processes. nih.govplos.orgnih.gov In female worms, there was a notable downregulation of genes associated with DNA replication and non-coding RNA metabolism, suggesting a reduction in protein synthesis pathways. plos.orgnih.gov In males, altered gene expression related to transmembrane transport and cellular homeostasis was observed. nih.gov
Proteomic analyses complement these findings. In S. mansoni, quantitative mass spectrometry identified altered protein abundance profiles upon GSK343 treatment, corroborating the changes seen at the transcript level. nih.govplos.org In osteosarcoma cells, GSK343 was found to inhibit the expression of not only EZH2 and its direct target c-Myc but also Fuse binding protein 1 (FBP1), a regulator of c-Myc. spandidos-publications.com
Table 1: Selected Genes Modulated by GSK343 in Hepatocellular Carcinoma (HepG2 cells) A summary of top differentially expressed genes identified by microarray analysis after treatment with GSK343.
| Gene Symbol | Regulation | Putative Function | Source |
|---|---|---|---|
| MT1G | Upregulated | Metallothionein, metal ion binding, detoxification | oncoscience.us |
| MT1F | Upregulated | Metallothionein, metal ion binding, detoxification | oncoscience.us |
| MT1X | Upregulated | Metallothionein, metal ion binding, detoxification | oncoscience.us |
| MT1E | Upregulated | Metallothionein, metal ion binding, detoxification | oncoscience.us |
| MT2A | Upregulated | Metallothionein, metal ion binding, detoxification | oncoscience.usresearchgate.net |
| STEAP4 | Upregulated | Metalloreductase, fatty acid/sterol metabolism | oncoscience.us |
| HBEGF | Downregulated | Growth factor, cell proliferation | oncoscience.us |
| FOS | Downregulated | Transcription factor, cell proliferation/differentiation | oncoscience.us |
| IL8 | Downregulated | Cytokine, inflammation, angiogenesis | oncoscience.us |
| EREG | Downregulated | Growth factor, cell proliferation | oncoscience.us |
Table 2: Functional Gene Categories Affected by GSK343 in Schistosoma mansoni A summary of biological processes associated with differentially expressed genes identified by RNA-seq analysis.
| Biological Process | Regulation in Females | Regulation in Males | Source |
|---|---|---|---|
| DNA Replication | Downregulated | Not specified | plos.orgnih.gov |
| ncRNA Metabolism | Downregulated | Not specified | plos.orgnih.gov |
| Egg Development | Altered | Not applicable | nih.gov |
| Transmembrane Transport | Not specified | Altered | nih.gov |
| Cellular Homeostasis | Not specified | Altered | nih.gov |
| Cell Adhesion | Altered (in schistosomula) | Altered (in schistosomula) | nih.gov |
| Membrane Synthesis | Altered (in schistosomula) | Altered (in schistosomula) | nih.gov |
Role of Post-Translational Modifications in Chemical Compound Activity
The primary mechanism of GSK343 is intrinsically linked to post-translational modifications (PTMs). The compound is a S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, meaning it directly competes with the methyl-group donor SAM to prevent the catalytic activity of the enzyme. oncotarget.comoncoscience.uscellsignal.comrndsystems.com This inhibition specifically blocks the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive PTM that leads to chromatin condensation and transcriptional silencing. spandidos-publications.comnih.govnih.gov
Studies across various cell types consistently demonstrate that GSK343 treatment leads to a dose-dependent and time-dependent reduction in global H3K27me3 levels. oncotarget.comspandidos-publications.comcellsignal.com For example, in glioma cells, a significant decrease in H3K27me3 was observed as early as 8 hours after treatment. oncotarget.comnih.gov This effect has been confirmed through Western blot analyses in numerous cancer cell lines, including HeLa, glioma, and osteosarcoma, as well as in the parasite S. mansoni. spandidos-publications.comnih.govcellsignal.complos.org
While the principal PTM affected by GSK343 is H3K27 methylation, its activity can indirectly influence other modifications and protein interactions. For instance, in osteosarcoma cells, GSK343 was shown to inhibit the expression of EZH2 itself, which could affect other potential non-histone protein methylation targets. spandidos-publications.com Research has also highlighted that EZH2 can be regulated by other PTMs, such as phosphorylation, which in turn can affect its methyltransferase activity and interaction with other proteins. oncoscience.us By inhibiting the core function of EZH2, GSK343 disrupts the cascade of events initiated by the H3K27me3 PTM, including the recruitment of other repressive complexes like PRC1. nih.gov
In S. mansoni, the effect of GSK343 on several histone marks was investigated. While the most direct and significant effect was the reduction of H3K27me3, the study also examined other marks like H3K9ac, H3K27ac, H3K4me3, and H3K27me1 to generate a broader profile of histone PTM changes triggered by the inhibitor. nih.govplos.org
Biochemical Pathway Modulation by the Chemical Compound
Impact on Anabolic and Catabolic Processes
GSK343 and other EZH2 inhibitors have been shown to modulate the balance between anabolic (biosynthetic) and catabolic (degradative) processes, often pushing cells towards a more catabolic state. gethealthspan.com A key catabolic process induced by GSK343 is autophagy. oncoscience.usresearchgate.net Autophagy is a cellular recycling mechanism that degrades damaged organelles and proteins to maintain cellular homeostasis and is a critical survival pathway. gethealthspan.com In cancer cells, the induction of autophagy by GSK343 has been observed and is considered part of its anti-tumor mechanism. oncoscience.usresearchgate.net
Conversely, the inhibition of EZH2 can suppress anabolic processes that are often highly active in cancer cells. Schistosomes, similar to tumors, exhibit high levels of metabolic activity and cell division, which are anabolic in nature. nih.gov Treatment with GSK343 in S. mansoni led to a marked decrease in egg production and slowed growth, indicating an inhibition of the underlying anabolic pathways required for replication and development. nih.govnih.gov The downregulation of genes involved in DNA replication and protein synthesis further supports a shift away from anabolism. plos.org In other contexts, inhibition of Glycogen Synthase Kinase 3 (GSK3), a different kinase, has been shown to augment anabolic processes like glycogenesis and lipogenesis. nih.gov While GSK343 targets EZH2, not GSK3, this highlights the complex regulation of cellular anabolism and catabolism by different enzyme systems. nih.gov
Regulation of Metabolic Fluxes by the Chemical Compound
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is significantly altered by EZH2 inhibition. biorxiv.org Cancer cells are known to reprogram their metabolic pathways to support rapid proliferation, a phenomenon that can be countered by EZH2 inhibitors. frontiersin.org Although direct metabolic flux analysis studies for GSK343 are not extensively detailed in the provided context, the observed changes in gene and protein expression strongly suggest a profound impact on metabolic fluxes.
Interplay with Key Metabolic Hubs and Networks
GSK343's influence extends to key metabolic hubs and signaling networks that control cellular energy and growth. The Enhancer of Zeste Homolog 2 (EZH2) is not an isolated epigenetic modifier; it is integrated into the broader cellular signaling network that responds to metabolic cues. frontiersin.org
One critical metabolic hub is AMP-activated protein kinase (AMPK), a sensor of cellular energy status. AMPK is activated during energy stress (e.g., glucose deficiency) and can phosphorylate EZH2, thereby inhibiting its activity. frontiersin.org This provides a direct link between the cell's energy state and the epigenetic machinery. By inhibiting EZH2, GSK343 can phenocopy or enhance the effects of energy stress signaling through AMPK, creating a synergistic effect. frontiersin.org
Furthermore, the proto-oncogene c-Myc is another central hub in metabolic regulation. In osteosarcoma, GSK343 was found to downregulate c-Myc expression. spandidos-publications.com c-Myc is a transcription factor that drives the expression of many genes involved in anabolic metabolism, including those for nucleotide and protein synthesis. By suppressing c-Myc, GSK343 indirectly curtails these metabolic programs. spandidos-publications.com The compound also impacts the expression of metallothioneins, which are involved in metal ion homeostasis, a crucial aspect of the function of many metabolic enzymes. oncoscience.usstring-db.org The interplay between EZH2 and other major signaling pathways, such as the PARP pathway, is also an area of active investigation, with potential connections in regulating glucose and lipid metabolism. frontiersin.org
Structure Activity Relationship Sar and Structure Function Studies of the Chemical Compound
Elucidation of Key Pharmacophores and Structural Motifs of the Chemical Compound
The chemical structure of GSK343 is N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl) methyl]-6-[2-(4-methylpiperazin-1-yl) pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide. tandfonline.com Structure-activity relationship (SAR) studies have identified several key pharmacophoric features essential for its potent inhibitory activity against EZH2.
Key structural components contributing to the pharmacophore include:
A pyridone moiety: This group is a crucial feature of the key pharmacophore. nih.gov
A 4,6-disubstitution pattern on the pyridone: This specific arrangement is important for its inhibitory function. nih.gov
A linking amide: This functional group connects the different parts of the molecule and is vital for its activity. nih.gov
A branched alkyl group at the 1-position of the azaindazole core: This feature is also a significant contributor to the compound's potency. nih.gov
An indazole core: While the aza group at the 7-position of the azaindazole core can be removed without loss of EZH2 inhibitory activity, the core itself is a key scaffold. nih.gov
An amine-containing group: The incorporation of such a group, attached to the 6-position of the core via an aryl linker, has been explored in the development of related inhibitors. nih.gov
Two potent EZH2 inhibitors, GSK343 and EPZ6438, are noted to have completely different structural pharmacophores, highlighting the diverse chemical scaffolds that can achieve EZH2 inhibition. biorxiv.org
Design and Synthesis of Analogs and Derivatives of the Chemical Compound
The design and synthesis of analogs of GSK343 have been a focal point of research to improve properties such as oral bioavailability and to understand the SAR of EZH2 and the related EZH1. nih.gov For instance, UNC1999, which is structurally similar to GSK343, was developed as the first orally bioavailable inhibitor of EZH2. nih.govnih.gov
The synthesis of GSK343 and its analogs often involves multi-step processes. One such synthesis involves the coupling of boronate esters with pyridyl derivatives. scholaris.ca The development of dual-targeting inhibitors has also been explored, where the GSK343 scaffold is combined with pharmacophores of other targets, such as HSP90, to create hybrid molecules with enhanced anti-cancer activity. acs.org For example, structural analysis of tazemetostat, another EZH2 inhibitor, has guided the design of dual EZH2/HSP90 inhibitors. acs.org Additionally, various thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized as EZH2 inhibitors through structural modifications of tazemetostat. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the activity of GSK343 and its analogs, aiding in the design of new, potent inhibitors. These models use computational approaches to correlate the chemical structure of compounds with their biological activity.
For a series of benzofuran (B130515) and indole (B1671886) derivatives targeting histone lysine (B10760008) methyl transferase, a QSAR model was developed that demonstrated good predictive power, with a high coefficient of determination (R2 = 0.9328) and robust validation metrics (Q2LOO = 0.9212, R2ext = 0.929). researchgate.net In another study focused on EZH2 inhibitors, machine learning techniques such as random forest and XGBoost were used to develop predictive models. nih.gov These models achieved accuracies of up to 0.82 on external test sets, demonstrating their utility in screening chemical libraries for novel EZH2 inhibitors. nih.gov The applicability domain of these models is a critical consideration to ensure the reliability of their predictions. nih.gov
Table 1: Performance of QSAR Models for EZH2 Inhibitors
| Model Type | Machine Learning Method | Accuracy (External Test Set) |
|---|---|---|
| Binary Classification | Random Forest | 0.80 |
| Binary Classification | XGBoost | 0.82 |
| Multiclass Classification | Random Forest | 0.73 |
| Multiclass Classification | XGBoost | 0.75 |
Data sourced from a study on developing machine learning models for predicting EZH2 inhibitor activity. nih.govresearchgate.net
Conformational Analysis and Flexibility of the Chemical Compound in Biological Contexts
The conformational flexibility of GSK343 is crucial for its interaction with the EZH2 binding pocket. Molecular docking and dynamics simulations have provided insights into its binding mode. GSK343 functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of EZH2, preventing the natural cofactor from binding and thus inhibiting the enzyme's methyltransferase activity. nih.govresearchgate.netacs.org
The binding is characterized by specific interactions, such as hydrogen bonding, with key residues in the EZH2 active site. mdpi.com The conformationally defined nature of the binding pocket, along with the flexibility of the inhibitor, allows for a high-affinity interaction. researchgate.net Studies involving the combinational treatment of GSK343 with other inhibitors have shown that it can lead to significant changes in chromatin conformation, including the loss of topologically associating domains (TADs) and chromatin loops. biorxiv.orgnih.gov
Structural Determinants for Selectivity and Specificity of the Chemical Compound
GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases. rndsystems.comnih.govcaymanchem.com It is reported to be over 1,000-fold selective for EZH2 compared to most other methyltransferases, with the exception of EZH1, for which the selectivity is approximately 60-fold. nih.govcaymanchem.com EZH1 is highly homologous to EZH2, with 96% sequence identity within the catalytic SET domain, which explains the lower selectivity margin. nih.gov
Table 2: Selectivity Profile of GSK343
| Enzyme | Selectivity vs. EZH2 |
|---|---|
| EZH1 | 60-fold |
| Other Histone Methyltransferases | >1,000-fold |
Data sourced from studies on the inhibitory activity of GSK343. nih.govcaymanchem.com
Computational and Theoretical Investigations of the Chemical Compound
Molecular Docking and Dynamics Simulations of Chemical Compound-Target Interactions
For instance, a collection of furan-2-carboxamides was investigated for their antibiofilm activity against Pseudomonas aeruginosa. nih.gov Molecular docking studies suggested that these compounds could bind to the LasR protein, a key regulator of quorum sensing. nih.gov The simulations proposed that carbohydrazide (B1668358) derivatives of furan-2-carboxamide share a similar binding orientation within the LasR active site as known furanone inhibitors. nih.gov
In the context of cancer research, a novel furan-2-carboxamide derivative, SH09, was identified as a microtubule stabilizing agent. nih.gov Molecular docking studies indicated that SH09 has a strong binding affinity for the Taxol binding pocket of tubulin proteins, which was further supported by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations confirming favorable binding energies. nih.gov
Furthermore, in the pursuit of new antibacterial agents, molecular docking has been employed to screen furan (B31954) derivatives against various bacterial protein targets. For example, novel furan-azetidinone hybrids were docked against four key enzymes in E. coli: dihydrofolate reductase, DNA gyrase, enoyl reductase, and methionine aminopeptidase. The results highlighted the potential for these compounds to act as specific inhibitors of enoyl reductase. ijper.org
These examples demonstrate the utility of molecular docking in identifying potential therapeutic targets for compounds containing the furan-2-carboxamide scaffold, a core component of Pubchem_71407573.
Table 1: Examples of Molecular Docking Studies on Furan-2-Carboxamide Derivatives
| Compound Class | Investigated Activity | Potential Target | Key Findings from Docking |
|---|---|---|---|
| Furan-2-carboxamides | Antibiofilm | LasR protein in P. aeruginosa | Similar binding mode to known inhibitors. nih.gov |
| Furan-2-carboxamide (SH09) | Anticancer | Tubulin | Binds to the Taxol pocket, stabilizing microtubules. nih.gov |
| Furan-azetidinone hybrids | Antibacterial | E. coli enoyl reductase | Specific inhibition predicted. ijper.org |
Quantum Chemical Calculations to Understand Reactivity and Electronic Properties of the Chemical Compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. While specific quantum chemical studies on 5-(3-bromophenyl)-N-(2,3-dihydroxypropyl)furan-2-carboxamide were not found, research on related structures provides valuable insights.
A study on three 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, including a bromophenyl analog, utilized quantum chemistry methods to investigate hydrogen bonding sites. scirp.org By calculating molecular electrostatic potential (MEP) maps and the energetics of complex formation, the researchers identified the primary hydrogen bonding sites on the pyrimidine (B1678525) nucleus. scirp.org Such calculations are crucial for understanding how a molecule might interact with biological receptors.
In another study, novel 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives were synthesized and their electronic properties were investigated using DFT. nih.gov The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provided insights into the chemical stability and reactivity of the compounds. The HOMO-LUMO energy gap is a key parameter that helps in understanding the charge transfer interactions within the molecule. nih.gov
Similarly, for a series of pyrazolo furan-2(5H)-one derivatives, DFT calculations were employed to study their electronic structure and predict their stability and reactivity. nih.gov The analysis of frontier molecular orbitals (FMOs) is essential for understanding the chemical behavior of these compounds. nih.gov
These studies underscore the importance of quantum chemical calculations in characterizing the fundamental properties of molecules containing furan and bromophenyl moieties, which are present in this compound.
Table 2: Quantum Chemical Parameters Calculated for Related Furan Derivatives
| Compound Class | Calculation Method | Key Parameters Calculated | Insights Gained |
|---|---|---|---|
| 4-(4-Halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amines | HF/6-311+G(d,p), B3PW91/6-311+G(d,p) | Molecular electrostatic potential, hydrogen bonding energies | Identification of major hydrogen bonding sites. scirp.org |
| 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazoles | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO energies, energy gap | Understanding of chemical stability and reactivity. nih.gov |
In Silico Prediction of Biological Targets and Pathways for the Chemical Compound
In silico methods for target and pathway prediction are crucial in the early stages of drug discovery for hypothesis generation. For furan-containing compounds, various computational approaches have been used to predict their biological activities and mechanisms of action.
For example, a study on new 3-furan-1-thiophene-based chalcones used in silico docking to predict their antibacterial and anticancer targets. nih.gov The results suggested that these compounds could target glucosamine-6-phosphate synthase in bacteria and the colchicine (B1669291) binding site in tubulin for their anticancer effects, which supported the in vitro findings. nih.gov
Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies were conducted on substituted phenyl and furan ring-containing thiazole (B1198619) Schiff base derivatives. plos.org These predictions help in assessing the drug-likeness and oral bioavailability of the compounds at an early stage. plos.org
In another study, in silico screening of heterocyclic compounds with furan or indole (B1671886) nuclei was performed to predict their anticancer activity against the tyrosine kinase receptor. researchgate.net The docking scores obtained from these screenings helped in identifying promising candidates for further investigation. researchgate.net
Table 3: In Silico Target Predictions for Furan-Containing Compounds
| Compound Class | Predicted Activity | Predicted Target/Pathway | In Silico Method |
|---|---|---|---|
| 3-Furan-1-thiophene-based chalcones | Antibacterial, Anticancer | Glucosamine-6-phosphate synthase, Tubulin | Molecular Docking. nih.gov |
| Furan and thiophene-2-carboxamide derivatives | Enzyme inhibition | Urease, Acetylcholinesterase, Butyrylcholinesterase | Molecular Docking. omu.edu.tr |
Network Pharmacology Approaches for the Chemical Compound's System-Level Effects
Network pharmacology is an emerging discipline that investigates the effects of drugs on a system-wide level by constructing and analyzing biological networks. This approach is particularly useful for understanding the mechanisms of action of compounds that may interact with multiple targets.
While no specific network pharmacology studies have been reported for 5-(3-bromophenyl)-N-(2,3-dihydroxypropyl)furan-2-carboxamide, this approach could be applied to it. By first predicting its potential targets using methods described in section 5.3, one could then construct a network to explore its effects on various biological pathways and its potential for treating complex diseases.
Machine Learning and Artificial Intelligence Applications in Chemical Compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid screening of compounds, prediction of properties, and de novo design of molecules. youtube.com
One relevant application is the prediction of metabolic fate. A study developed a deep machine learning network to predict the epoxidation of drug-like molecules, including furans. nih.gov This is significant because the bioactivation of furans can lead to toxicity. The model was able to distinguish between bioactivated and non-bioactivated furan-containing drugs with high accuracy. nih.gov
ML models are also trained to predict the biological activity of compounds. For example, various ML models, including linear regression, random forest regression, and gradient boosting regression, have been trained to predict the biological activity of aromatase inhibitors. acs.org Such models can then be used to screen large chemical databases for novel, potent inhibitors. acs.org
These examples highlight the potential of ML and AI to investigate and optimize the properties of 5-(3-bromophenyl)-N-(2,3-dihydroxypropyl)furan-2-carboxamide and similar furan-containing compounds.
Analytical Methodologies for the Chemical Compound in Research
Advanced Chromatographic Techniques for Separation and Purification of the Chemical Compound
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for the separation, purification, and analysis of Tirzepatide. samipubco.comimpactfactor.org Research and quality control protocols utilize various stationary phases and mobile phase compositions to achieve high purity and resolve Tirzepatide from related impurities and degradation products. theanalyticalscientist.com
Multi-step purification processes are often employed for crude Tirzepatide, which can have an initial purity as low as 20-22%. ymc.eusilicycle.com A common strategy involves a two-step RP-HPLC purification. The first step, a capture step, might use a C8 stationary phase at a basic pH (e.g., pH 8.0) to remove the bulk of impurities, significantly improving purity to over 90%. silicycle.com A subsequent polishing step, for instance with a C4 stationary phase, can then be used to achieve a final purity exceeding 99.5%. ymc.eu The use of different selectivities (e.g., C8 then C4) and pH conditions is a key strategy for effective purification. ymc.eusilicycle.com
Analytical HPLC methods are used to assess the purity and stability of the final product. These methods are validated to be stability-indicating, meaning they can separate intact Tirzepatide from products of forced degradation (e.g., from exposure to acid, base, oxidation, heat, or light). impactfactor.org
Interactive Table 1: Examples of Chromatographic Conditions for Tirzepatide Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Purpose | Reference |
| RP-HPLC | BDS C18 (150 x 4.6 mm, 5µm) | 0.01N KH2PO4 : Acetonitrile (41:59 v/v) | 1.0 mL/min | Diode Array (DAD) | Stability-Indicating Assay | samipubco.com |
| HPLC | Primesep B (50 x 3.2 mm, 5µm) | Water, Acetonitrile (MeCN), and Trifluoroacetic acid (TFA) gradient | Not Specified | UV at 280 nm | Analysis and Retention | sielc.com |
| Preparative HPLC | Luna 10 µm-PREP C18(3) | Not Specified | Not Specified | Not Specified | Purification of Crude | phenomenex.com |
| RP-HPLC (Polishing) | YMC-Triart Prep C4-S (150 x 4.6 mm, 10µm) | A: 50 mM NH4HCO3, B: Acetonitrile; Gradient | 0.5 mL/min | UV at 280 nm | Final Polishing | ymc.eu |
| RP-HPLC (Capture) | ResiPure ADV C8 | Elution at pH 8.00 | Not Specified | Not Specified | Crude Purification | silicycle.com |
| LC-MS | Agilent ZORBAX RRHD 300 Å StableBond C18 | A: Water w/ 0.1% Formic Acid, B: ACN w/ 0.1% Formic Acid; Gradient | Not Specified | MS | Impurity Profiling | lcms.cz |
Mass Spectrometry-Based Approaches for Identification and Quantification of the Chemical Compound
Mass Spectrometry (MS), most often coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of Tirzepatide. contractlaboratory.com It is used for initial structural confirmation, impurity profiling, and quantification in biological matrices. fda.govservice.gov.uk
Validated LC-MS assays are used to measure Tirzepatide plasma concentrations in clinical studies, with a typical quantification range of 2–500 ng/mL. nih.gov These methods detect the intact mass of Tirzepatide, which includes the 39-amino acid peptide backbone plus the linker and C20 fatty diacid side chain. service.gov.uknih.gov Given the large size of the molecule (Molecular Weight: ~4813.5 g/mol ), electrospray ionization (ESI) is used, which generates multiply charged ions that fall within the mass range of standard quadrupole mass spectrometers. restek.commedkoo.com For example, the triply charged ion ([M+3H]³⁺) at m/z 1606 or the quadruply charged ion ([M+4H]⁴⁺) can be monitored. restek.comsielc.com
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are employed for the structural characterization of Tirzepatide and its degradation products. fda.gov This allows for the identification of impurities such as oxidation variants. lcms.cz
Both untargeted and targeted metabolomics have been utilized in research to understand the broader physiological effects of Tirzepatide beyond its primary receptor agonist activities. metabolon.comvanderbilt.edu These approaches measure changes in small-molecule metabolites in biological systems following drug administration.
An integrated multi-omics approach using untargeted metabolomics, lipidomics, and proteomics in mice with metabolic dysfunction-associated fatty liver disease revealed that Tirzepatide administration significantly altered cholesterol metabolism. nih.gov Specifically, it increased the expression of primary bile acids and affected bile acid-sensing nuclear receptor antagonists. nih.gov
In another study focusing on brown adipose tissue (BAT) in obese mice, metabolomic analyses showed that Tirzepatide treatment induces a thermogenic-like amino acid signature. nih.gov It was found to reduce circulating branched-chain amino acids (BCAAs) and promote the metabolism of branched-chain keto acids (BCKAs) specifically in BAT. nih.gov These studies are hypothesis-generating, providing new insights into the mechanisms contributing to Tirzepatide's therapeutic benefits. nih.govnih.gov Targeted metabolomics can then be used to validate and quantify specific, pre-defined sets of metabolites identified in the untargeted discovery phase. mdpi.com
Isotopic labeling is a powerful technique used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. For Tirzepatide, studies have been conducted using [14C]-radiolabeled molecules in humans, rats, and monkeys. cpcscientific.com The radiolabel, typically incorporating four 14C atoms, is strategically placed in the linker region between the peptide backbone and the fatty diacid moiety. cpcscientific.com
Following a single subcutaneous dose of [14C]-Tirzepatide in humans, metabolite analysis showed that the parent drug was the main circulating component in plasma. cpcscientific.com No intact Tirzepatide was found in urine or feces, indicating it is completely eliminated through metabolism. cpcscientific.comfda.gov.twfda.gov The primary metabolic pathways identified were proteolytic cleavage of the peptide backbone, beta-oxidation of the C20 fatty diacid side chain, and amide hydrolysis. nih.govcpcscientific.com
In vivo stable-isotope tracer studies have also been applied to directly measure the metabolism of specific molecules affected by Tirzepatide. For example, by infusing labeled branched-chain keto acids (BCKAs) in mice, researchers confirmed that Tirzepatide treatment enhances BCKA catabolism in brown adipose tissue. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies of the Chemical Compound
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used in the comprehensive structural analysis of Tirzepatide and to study its interactions. europa.eu While MS provides information on mass and sequence, NMR can give insight into the three-dimensional structure and the behavior of the molecule in solution.
NMR has been used as part of the suite of orthogonal methods to confirm the chemical structure of Tirzepatide. fda.gov.tweuropa.eu Furthermore, solution NMR techniques have been employed to investigate the interaction between Tirzepatide and antimicrobial preservatives like m-cresol (B1676322) and phenol (B47542) in its formulation. google.com These studies help to understand how such excipients might induce instability or aggregation. google.com NMR spectral analysis has also been used to show the involvement of amide groups in the interaction of Tirzepatide's side-chain building blocks with magnesium salts during synthesis. acs.org
Spectroscopic and Optical Methods for Detecting and Characterizing the Chemical Compound
Various spectroscopic and optical methods are used for both routine detection and in-depth structural characterization of Tirzepatide.
UV Spectroscopy: UV detection is the most common method coupled with HPLC for the routine analysis and quantification of Tirzepatide. theanalyticalscientist.com Detection is typically performed at wavelengths of 214 nm, corresponding to the peptide bond, or 280 nm, corresponding to aromatic amino acid residues (tyrosine) in the sequence. samipubco.comsielc.com
Circular Dichroism (CD) Spectroscopy: Far-UV and near-UV CD spectroscopy are powerful techniques used to characterize the higher-order structure of Tirzepatide. fda.govfda.gov.tweuropa.eu These methods provide information about the secondary structure (e.g., α-helical content) and tertiary structure of the peptide, which are critical for its biological function. europa.eu Studies show that Tirzepatide has a predominantly α-helical structure under native conditions. google.com
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is another technique used in the structural elucidation of the active substance, providing information on its functional groups and secondary structure. fda.gov.tweuropa.eu
Preclinical Research Models for Investigating the Chemical Compound S Biological Roles
In Vitro Cellular Models for Mechanistic Studies of the Chemical Compound
In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of GSK2830371.
Co-Culture and Organoid Models for the Chemical Compound Research
To better simulate the intricate tumor microenvironment (TME), researchers are turning to co-culture and organoid models. nih.govresearchgate.net Co-culture systems involve growing two or more different cell types together, allowing for the study of interactions between cancer cells and stromal cells, such as fibroblasts or immune cells. Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ or a tumor. nih.gov
Patient-derived tumor organoids (PDTOs) co-cultured with immune cells are particularly powerful models for investigating immunotherapies. nih.govspringernature.com These systems can help predict patient-specific responses to drugs that modulate the immune system. nih.gov Given that GSK2830371's mechanism involves the activation of the p53 pathway, a critical regulator of tumor-immune interactions, studying the compound in organoid co-culture models would be a logical next step. nih.gov Such models could elucidate whether GSK2830371 can enhance the recognition and elimination of tumor cells by the immune system, providing a strong rationale for its use in combination with immunotherapy.
| Model Type | Description | Potential Application for GSK2830371 Research | Reference |
|---|---|---|---|
| Cancer Organoid Monoculture | 3D culture derived from patient tumors that recapitulates the original tumor's genetic and phenotypic features. | Evaluate the direct cytotoxic or cytostatic effects of GSK2830371 on tumor cells in a more physiologically relevant 3D context. | |
| Organoid-Fibroblast Co-culture | Cancer organoids grown with cancer-associated fibroblasts (CAFs). | Investigate how fibroblasts in the TME influence the response of cancer cells to GSK2830371. | |
| Organoid-Immune Cell Co-culture | Cancer organoids are cultured with various immune cells (e.g., T cells, NK cells). | Assess the ability of GSK2830371 to enhance anti-tumor immunity by modulating the p53 pathway in cancer cells, potentially making them more susceptible to immune attack. | researchgate.netnih.gov |
| Tumor-on-a-chip | Microfluidic devices that culture patient-derived tumor fragments, preserving the native TME. | Provide a holistic view of the compound's effect on the entire tumor ecosystem, including its impact on vascular and immune components. | nih.govresearchgate.net |
High-Throughput Screening Platforms for Phenotypic Analysis of the Chemical Compound
High-throughput screening (HTS) platforms are essential for modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. sbpdiscovery.org The discovery of WIP1 inhibitors like GSK2830371 was facilitated by HTS campaigns that utilized robust biochemical and cellular assays. nih.govnih.gov For example, novel orthogonal biochemical assays were developed to screen for small-molecule modulators of WIP1, where GSK2830371 served as a potent reference compound. nih.gov
Beyond initial discovery, HTS platforms are valuable for the phenotypic analysis of a compound like GSK2830371. These platforms can be used to:
Identify synergistic drug combinations: By screening GSK2830371 against a library of other approved or investigational drugs, HTS can uncover combinations that are more effective than single-agent therapy. This approach has been validated by numerous studies showing synergy between GSK2830371 and MDM2 inhibitors. nih.govaacrjournals.orgnih.gov
Elucidate mechanisms of resistance: HTS can be used to screen for genes or pathways that, when altered, confer resistance to GSK2830371.
Profile activity across diverse cancer types: Screening the compound against large panels of cancer cell lines provides a broad overview of its spectrum of activity and can help identify potential biomarkers of response.
| HTS Application | Assay Principle | Relevance to GSK2830371 | Reference |
|---|---|---|---|
| Primary Drug Discovery | Biochemical assays (e.g., MS-based or fluorescence-based) measuring WIP1 phosphatase activity. | GSK2830371 was identified and characterized through such assays and serves as a control inhibitor in screens for new modulators. | nih.gov |
| Combination Screening | Cell viability or apoptosis assays (e.g., CellTiter-Glo, Caspase-Glo) in 384- or 1536-well formats. | To systematically identify drugs (e.g., MDM2 inhibitors, chemotherapeutics) that work synergistically with GSK2830371. | aacrjournals.orgsbpdiscovery.org |
| Phenotypic Profiling | Screening against a large panel of diverse cancer cell lines to measure growth inhibition. | To define the spectrum of cancers sensitive to GSK2830371 and correlate sensitivity with genetic features (e.g., TP53 status, PPM1D amplification). | aacrjournals.org |
| Target Deconvolution | Genetic screens (e.g., CRISPR-based) to identify genes that modify cellular response to the compound. | To confirm on-target activity and discover potential off-target effects or resistance mechanisms. | nih.gov |
In Vivo Animal Models for Systemic Biological Investigations of the Chemical Compound
Genetically Engineered Animal Models for Chemical Compound Research
Genetically engineered animal models (GEMMs) provide powerful tools for validating a drug's mechanism of action in a whole-organism context. While in vitro studies have used CRISPR-mediated knockout of PPM1D in cell lines to confirm the specificity of GSK2830371, similar principles can be applied in vivo. nih.gov For instance, mouse models with conditional knockout or amplification of the Ppm1d gene could be used to definitively demonstrate that the anti-tumor effects of GSK2830371 are dependent on its intended target.
Furthermore, reporter mouse models can be used for real-time, non-invasive monitoring of drug activity. A p21-luciferase reporter mouse, for example, could be used to visualize the activation of the p53 pathway in tumors following administration of GSK2830371, providing a valuable pharmacodynamic biomarker. nih.govbiorxiv.org Similarly, a p21-IRES-GFP knock-in mouse allows for the tracking of p53-induced cell cycle arrest, a key downstream effect of WIP1 inhibition. embopress.org
Disease Models to Explore Pathological Perturbations by the Chemical Compound
The most common in vivo models used to test anti-cancer agents are xenograft models, where human cancer cells are implanted into immunodeficient mice. Several such disease models have been employed to investigate GSK2830371.
An orthotopic xenograft model of neuroblastoma, created by injecting human neuroblastoma cells into the renal capsule of mice, closely mimics the growth of the human disease. nih.govresearchgate.net In this model, GSK2830371 was shown to significantly inhibit tumor growth and induce apoptosis, providing strong preclinical evidence of its anti-tumor activity. nih.govresearchgate.net
To specifically measure target engagement in vivo, a unique xenograft model was developed using a cell line engineered with a p21-luciferase reporter. nih.govbiorxiv.org This allowed researchers to use bioluminescent imaging to quantify the activation of the p53 pathway in response to GSK2830371 treatment in real-time within a living animal. nih.govbiorxiv.org This innovative model confirmed that the compound successfully engages its target and activates the intended signaling pathway in a systemic setting. nih.govbiorxiv.org These models have been crucial in demonstrating the in vivo potential of GSK2830371, both as a single agent and in combination with other therapies. nih.gov
| Disease Model | Description | Cancer Type | Key Findings with GSK2830371 | Reference |
|---|---|---|---|---|
| Orthotopic Xenograft | Luciferase-transduced SH-SY5Y human neuroblastoma cells were surgically injected into the left renal capsule of nude mice. | Neuroblastoma | Demonstrated significant inhibition of tumor growth and induction of Chk2/p53-mediated apoptosis in vivo. | nih.govresearchgate.net |
| Subcutaneous Xenograft with Reporter | A xenograft model was established with a p21-luciferase reporter cell line to measure p53 pathway activation via bioluminescent imaging. | General (p53-wildtype tumors) | Allowed for real-time, in vivo quantification of pathway activation, confirming that GSK2830371 induces p21 expression. | nih.govbiorxiv.org |
| Subcutaneous Xenograft | Human liver adenocarcinoma cells were implanted subcutaneously in mice to test combination therapies. | Liver Adenocarcinoma | Used to investigate the in vivo preclinical activity and efficacy of GSK2830371 in combination with the MDM2 inhibitor RG7388. | nih.gov |
Pharmacodynamic Studies in Animal Models (excluding efficacy/safety in humans)
GSK343, a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), has been the subject of numerous preclinical pharmacodynamic studies in animal models to elucidate its biological effects on various physiological and pathological processes. These studies have provided significant insights into the compound's mechanism of action, primarily centered on its ability to modulate histone methylation and subsequent gene expression.
In oncology, the pharmacodynamic properties of GSK343 have been extensively investigated in rodent models of glioblastoma. In a study utilizing an intracranial xenograft model with nude mice, administration of GSK343 resulted in a significant inhibition of tumor growth. nih.gov This anti-tumor effect was associated with distinct molecular changes within the tumor tissue. Immunohistochemical analysis of tumor specimens from GSK343-treated mice revealed a downregulation of key proteins, including EZH2 itself, the histone mark H3K27me3, the proliferation marker Ki-67, and cell cycle promoter Cyclin D1. researchgate.net Furthermore, GSK343 was shown to reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer invasion and metastasis. This was evidenced by the reduced expression of mesenchymal markers such as N-cadherin and Vimentin, and an increased expression of the epithelial marker E-cadherin. nih.govnih.gov The compound also decreased the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell invasion. nih.gov
Beyond glioblastoma, the in vivo pharmacodynamic effects of GSK343 have been explored in models of other cancers. For instance, in a xenograft model of osteosarcoma, GSK343 treatment led to an induction of apoptosis, as indicated by increased levels of cleaved Caspase-3 and PARP. nih.gov
In the context of neurodegenerative disorders, a study on a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease demonstrated the neuroprotective effects of GSK343. nih.gov Treatment with GSK343 led to an improvement in behavioral deficits and attenuated the neuroinflammatory response. nih.gov This was accompanied by a reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2. nih.gov Moreover, GSK343 treatment modulated apoptotic pathways in the brain tissue, significantly reducing the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53. nih.gov
| Animal Model | Pathological Condition | Key Pharmacodynamic Effects of GSK343 |
|---|---|---|
| Nude Mice (Intracranial Xenograft) | Glioblastoma | Inhibited tumor growth; Decreased expression of EZH2, H3K27me3, Ki-67, Cyclin D1, N-cadherin, Vimentin, MMP2, MMP9; Increased E-cadherin expression. nih.govresearchgate.netnih.gov |
| CD1 Mice (MPTP-induced) | Parkinson's Disease | Improved behavioral deficits; Attenuated neuroinflammation; Reduced expression of iNOS, COX-2, Bax, and p53. nih.gov |
| Nude Mice (Subcutaneous Xenograft) | Osteosarcoma | Induced apoptosis; Increased expression of cleaved Caspase-3 and PARP. nih.gov |
Ex Vivo Tissue and Organ Slice Models for the Chemical Compound Studies
Ex vivo models, which utilize fresh tissue or cells from a living organism for experiments conducted in an external environment, serve as a crucial bridge between in vitro cell culture and in vivo animal studies. For the investigation of GSK343, ex vivo studies have primarily involved primary cancer cells derived from patients, offering a more clinically relevant context to assess the compound's effects.
In the field of glioblastoma research, ex vivo experiments have been conducted using primary glioblastoma cells obtained from patients. nih.gov These studies confirmed the anti-proliferative effects of GSK343, demonstrating a significant reduction in the viability of these primary cells in a concentration-dependent manner. nih.gov This finding is critical as it validates the effects observed in established cell lines and animal models in a system that more closely represents the heterogeneity of human tumors. nih.gov
Furthermore, these ex vivo models have been instrumental in exploring the impact of GSK343 on the tumor microenvironment, particularly its influence on the immune response. Treatment of primary glioblastoma cells with GSK343 was found to increase the levels of the chemokines CXCL9, CXCL10, and CXCL11. nih.gov These chemokines are known to be key mediators in the trafficking of anti-tumor immune cells, suggesting that GSK343 may not only have direct effects on tumor cells but also modulate the immune landscape of the tumor. nih.gov
While direct studies of GSK343 on organotypic slice cultures are not extensively documented, this technology represents a significant potential avenue for future research. Organotypic slice cultures, which maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, are increasingly used in neuro-oncology to study tumor-host interactions and therapeutic responses. nih.govgsi.de These models preserve the complex interplay between tumor cells and the surrounding brain tissue, including neurons, glial cells, and the extracellular matrix. Given the demonstrated effects of GSK343 on both tumor cells and the immune microenvironment in other models, organotypic brain slice cultures co-cultured with glioblastoma cells could provide a powerful platform to dissect the compound's pharmacodynamic effects within a preserved, patient-derived tumor microenvironment. nih.gov
| Ex Vivo Model | Key Findings for GSK343 | Significance |
|---|---|---|
| Primary Glioblastoma Cells from Patients | Significantly reduced cell viability in a concentration-dependent manner. nih.gov | Confirms the anti-proliferative effect in a clinically relevant, patient-derived system. nih.gov |
| Primary Glioblastoma Cells from Patients | Increased levels of chemokines CXCL9, CXCL10, and CXCL11. nih.gov | Suggests a role in modulating the anti-tumor immune response within the tumor microenvironment. nih.gov |
Chemical Biology and Interdisciplinary Studies of the Chemical Compound
Use of the Chemical Compound as a Chemical Probe for Biological Discovery
A thorough search of scientific literature and chemical probe databases reveals no specific entry or research associated with "Pubchem_71407573" as a chemical probe. While some isomers of C10H18O, such as certain terpene alcohols, have been explored for their biological activities, there is no direct evidence linking them to this specific PubChem CID. A chemical probe is a small molecule used to study biological systems, and its development and characterization require extensive research that is not documented for a compound solely identified as "this compound".
Derivation of Novel Probes and Tool Compounds from the Chemical Compound
The development of novel probes and tool compounds is contingent on having a well-characterized starting molecule with known biological activity or a specific target. As there is no established biological target or validated activity for a compound uniquely identified as "this compound," there is no information available on the derivation of new chemical tools from it. Research into the derivatives of C10H18O isomers exists, but cannot be accurately attributed to "this compound."
Integration of Multi-Omics Data in Chemical Compound Research (e.g., genomics, proteomics, metabolomics)
Multi-omics studies, which involve the integrated analysis of different biological data sets, are employed to understand the complex effects of a compound on a biological system. atamanchemicals.comnih.govebi.ac.ukfrontiersin.org No published research could be found that performs a multi-omics analysis on a compound specifically identified as "this compound." Such studies are typically conducted on well-defined bioactive molecules to elucidate their mechanisms of action, and the ambiguous nature of "this compound" precludes this level of detailed investigation.
Cross-Disciplinary Applications of the Chemical Compound in Materials Science or Bioengineering
There is no information available on the application of a compound specifically designated as "this compound" in the fields of materials science or bioengineering. While some organic molecules with the formula C10H18O may have applications in areas like the synthesis of new polymers or as components in biomaterials, these findings are not linked to the PubChem identifier . Similarly, the inorganic compound Germanium Indium Tungsten Oxide, also associated with this identifier's CAS number, lacks specific documented applications in these fields in the available literature.
Future Directions and Emerging Research Avenues for the Chemical Compound
Advanced Technologies and Methodological Innovations in Chemical Compound Research
The research and application of OVX313 are intrinsically linked to cutting-edge technologies and innovative methodologies in vaccine development. Future progress will likely be propelled by advancements in several key areas.
The core of OVX313's utility lies in its capacity to self-assemble into heptameric nanoparticles. nih.govmdpi.com This nanoparticle technology transforms small, often poorly immunogenic antigens into larger, repetitive structures that are more readily recognized by the immune system, thereby triggering robust B-cell responses. osivax.com A significant innovation is the engineering of OVX313 to also activate potent T-cell responses, a crucial element for universal vaccines targeting internal, conserved viral proteins. osivax.com3pbiovian.com
Future research will likely focus on refining this nanoparticle platform. This could involve optimizing the size, shape, and surface charge of the OVX313-based nanoparticles to enhance their interaction with antigen-presenting cells (APCs) like dendritic cells. mdpi.com Advanced imaging techniques, such as cryo-electron microscopy, could be employed to visualize the three-dimensional structure of OVX313-antigen fusion proteins in high resolution, providing insights for rational design improvements.
The "plug-and-display" nature of the OVX313 technology allows for the fusion of various antigens, from viral proteins to cancer neoantigens. osivax.com Computational biology and bioinformatics will be instrumental in identifying the most promising conserved epitopes from a wide range of pathogens to be incorporated into new universal vaccine candidates. researchgate.net For instance, machine learning algorithms could predict which viral fragments, when fused to OVX313, will elicit the most potent and broadly cross-reactive immune responses. researchgate.net
Furthermore, the development of novel analytical methods will be crucial to characterize the complex nanoparticle vaccines. Techniques that can precisely quantify the antigen-to-OVX313 ratio, assess the stability of the nanoparticles, and monitor their behavior in biological systems will be essential for quality control and a deeper understanding of their mechanism of action.
| Technology/Methodology | Application in OVX313 Research | Potential Future Advancements |
| Nanoparticle Engineering | Creation of self-assembling heptameric nanoparticles to enhance immunogenicity. osivax.comnih.govmdpi.com | Optimization of nanoparticle size, shape, and surface properties for improved immune cell targeting. mdpi.com |
| Cryo-Electron Microscopy | Structural analysis of OVX313-antigen fusion proteins. | High-resolution structural data to guide the rational design of next-generation vaccines. |
| Bioinformatics & AI | Identification of conserved epitopes for universal vaccine design. researchgate.net | Predictive modeling of immunogenicity and cross-reactivity of new vaccine candidates. researchgate.net |
| Advanced Analytical Techniques | Quality control and characterization of OVX313-based vaccines. | Development of methods to monitor nanoparticle stability and behavior in vivo. |
Potential for Discovery of Novel Biological Roles and Interactions of the Chemical Compound
While the primary role of OVX313 is to act as an immunogenicity-enhancing scaffold, there is potential for the discovery of additional biological functions and interactions that contribute to its efficacy.
The precise molecular and cellular mechanisms by which OVX313 enhances the immune response are not yet fully understood. nih.gov It is known to be a derivative of the C4-binding protein (C4bp), a complement inhibitor. nih.gov Although engineered to have low homology to its human counterpart to avoid autoimmunity, it is possible that OVX313 retains some ability to interact with components of the complement system or other innate immune pathways in a beneficial, adjuvant-like manner. mdpi.comnih.gov Future research could explore these potential interactions using techniques like affinity purification-mass spectrometry to identify binding partners of OVX313 on immune cells.
The discovery of glycoRNAs—RNA molecules with attached glycans that can be displayed on the cell surface—has opened up new paradigms in intercellular communication. researchgate.net This highlights that even well-studied classes of biomolecules can have unexpected functions. Similarly, further investigation into OVX313 may reveal novel roles. For example, its positive charge could facilitate interactions with specific receptors on immune cells, leading to cellular activation pathways that are currently uncharacterized. nih.govmdpi.com
Moreover, the way OVX313 influences the intracellular trafficking and processing of the fused antigen is a key area for future exploration. Understanding how it promotes the presentation of epitopes on both MHC class I and class II molecules could lead to more effective designs for vaccines that require both antibody and T-cell responses.
Open Questions and Challenges in Understanding the Chemical Compound's Fundamental Biology
Despite the promising results from preclinical and clinical studies of vaccines utilizing OVX313, several fundamental questions and challenges remain.
A primary open question is the full elucidation of the immunological mechanisms that underpin the potent T-cell responses induced by OVX313-based vaccines. While it is known to generate tissue-resident memory CD8+ T-cells, which are crucial for long-term protection against respiratory viruses like influenza, the exact signaling pathways involved are yet to be fully mapped out. osivax.com
Another challenge is to understand the durability of the immune response generated by OVX313-containing vaccines. Long-term follow-up studies in preclinical models and, eventually, in humans will be necessary to determine the persistence of both antibody and T-cell memory.
The versatility of the OVX313 platform also presents a challenge: optimization. The ideal linker sequences between the antigen and OVX313, the optimal number of epitopes to include, and the best formulation for different routes of administration are all variables that need to be systematically investigated for each new vaccine candidate.
Furthermore, ensuring the safety of this technology across a broad range of applications is paramount. While OVX313 has been designed to minimize cross-reactivity with human proteins, ongoing vigilance and detailed preclinical safety studies will be essential as it is applied to new antigens and disease targets. nih.govmdpi.com
Finally, the manufacturing and scalability of these complex nanoparticle vaccines present a logistical challenge. Developing robust, efficient, and cost-effective production processes will be crucial for the widespread implementation of this technology, particularly in the context of pandemic preparedness. 3pbiovian.com
| Open Question/Challenge | Description |
| Mechanism of T-cell Activation | The precise signaling pathways by which OVX313 promotes the generation of potent CD8+ T-cell responses are not fully understood. osivax.com |
| Durability of Immune Response | The long-term persistence of antibody and T-cell memory induced by OVX313-based vaccines needs to be established. |
| Platform Optimization | Systematic investigation is required to optimize the design of each new vaccine candidate, including linkers, epitope selection, and formulation. |
| Broad-Spectrum Safety | Continued safety assessment is necessary as the platform is applied to a wider range of antigens and diseases. nih.govmdpi.com |
| Manufacturing and Scalability | Developing efficient and cost-effective large-scale production methods for these complex nanoparticle vaccines is a key logistical hurdle. 3pbiovian.com |
Opportunities for Collaborative and Translational Research on the Chemical Compound (excluding clinical human trials)
The continued development of OVX313 and its applications will be greatly enhanced by collaborative and translational research efforts.
There are significant opportunities for collaboration between the company that developed the technology, Osivax, and academic research laboratories. grants.gov Such partnerships can leverage the deep biological expertise of academic researchers to explore the fundamental mechanisms of OVX313, while Osivax can provide the proprietary materials and technical know-how. These collaborations could explore the use of OVX313 in novel vaccine candidates for a wide array of infectious agents beyond influenza, HPV, and coronaviruses, such as malaria or tuberculosis. osivax.com
Translational research collaborations, which aim to bridge the gap between basic science and clinical application, are also crucial. nih.gov This could involve partnerships between immunologists, virologists, and bioengineers to co-design and test next-generation OVX313-based vaccines in advanced preclinical models. For instance, research could focus on combining OVX313 with other innovative technologies, such as mRNA delivery systems or novel adjuvants, to create even more potent and versatile vaccine platforms.
Furthermore, there is scope for international collaborations to tackle global health challenges. Research consortia could be formed to evaluate the efficacy of OVX313-based universal vaccine candidates against geographically diverse strains of a particular pathogen. These preclinical studies are essential for de-risking candidates before they enter human trials.
The establishment of translational research collaborations is often supported by governmental and philanthropic funding agencies that recognize the importance of moving promising discoveries from the lab to the clinic. nih.govresearchgate.net These initiatives can provide the necessary resources for the multidisciplinary, multi-institutional projects required to fully realize the potential of innovative platforms like OVX313.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
